4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
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Overview
Description
4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.28 g/mol . It is also known by its IUPAC name, 4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid . This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature and aqueous conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid involves its role as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is added to amines to protect them during chemical reactions, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, revealing the free amine for further reactions . This protection-deprotection strategy is widely used in organic synthesis to achieve selective reactions.
Comparison with Similar Compounds
4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid can be compared with other similar compounds, such as:
- **trans-4-{[(Tert-butoxy)carbonyl
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGLJGXKSGRHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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